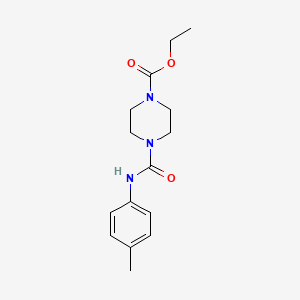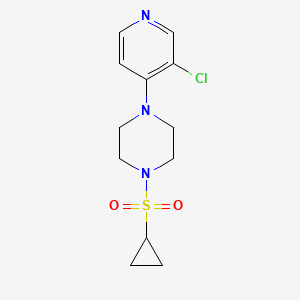![molecular formula C12H8F3NOS2 B2546887 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one CAS No. 860651-28-1](/img/structure/B2546887.png)
2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic molecule that belongs to the thiazolone class. This compound has attracted considerable interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. The structure features a methylsulfanyl group and a trifluoromethylphenyl moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves a multi-step process. The starting materials include thiazoles, trifluoromethyl-substituted benzaldehydes, and methylsulfanyl reagents.
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This is usually achieved through a condensation reaction between a thiourea derivative and α-haloketone under acidic or basic conditions.
Aldol Condensation: The subsequent step involves an aldol condensation between the thiazole derivative and the trifluoromethyl-substituted benzaldehyde. This step often requires the presence of a base such as sodium hydroxide to facilitate the formation of the carbon-carbon double bond.
Introduction of Methylsulfanyl Group: The final step introduces the methylsulfanyl group. This can be achieved by nucleophilic substitution of a suitable leaving group on the thiazole with methylthiolate (CH₃S⁻).
Industrial Production Methods
For industrial production, optimized conditions are necessary to ensure high yields and purity. Large-scale synthesis may employ continuous flow reactors to streamline the multi-step process, minimize side reactions, and reduce production time. Catalysts such as phase-transfer catalysts can enhance reaction efficiency, and advanced purification techniques, including recrystallization and chromatography, are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the carbon-carbon double bond, which can be reduced to a single bond using reagents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methylsulfanyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, halides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Saturated thiazoles
Substitution Products: Amino-thiazoles, thioethers
Scientific Research Applications
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one is used in various research fields:
Chemistry: As a reagent for synthesizing complex organic molecules.
Biology: For studying biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes effectively. In medicinal chemistry, it may inhibit key enzymes or disrupt cellular processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-{(Z)-[2-chlorophenyl]methylidene}-1,3-thiazol-4-one
2-(Methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]ethylidene}-1,3-thiazol-4-one
These compounds share similar structural motifs but differ in substituents, influencing their chemical reactivity and biological activity.
Uniqueness
What sets 2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This feature enhances its stability and biological activity, making it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS2/c1-18-11-16-10(17)9(19-11)6-7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSUPZSEHYMLBU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC=C2C(F)(F)F)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

![3-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2546815.png)
![2-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2546817.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546818.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)




